Almokalant (4-[3-ethyl[3-(propylsulfinyl)propyl]amino]-2-hydroxy-propoxy]-benzonitrile) is a class III antiarrhythmic agent. [] It functions as a selective blocker of the delayed outward potassium current (IK), specifically targeting the rapid component of this current, known as IKr. [, , , , ] This selectivity for IKr distinguishes it from other class III antiarrhythmic agents. [] Almokalant's primary role in scientific research has been to investigate its electrophysiological effects on cardiac tissue and its potential as an antiarrhythmic agent, particularly in the treatment of supraventricular tachyarrhythmias. [, , , ]
Almokalant is classified as a potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr). This classification places it within the broader category of antiarrhythmic drugs, which are used to manage various types of arrhythmias, including atrial fibrillation and ventricular tachycardia. The compound was initially synthesized in the late 1980s and has been studied extensively for its pharmacological properties.
The synthesis of Almokalant involves several key steps that utilize advanced organic chemistry techniques. The primary synthesis route includes:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, are optimized to yield high purity and yield of Almokalant. For example, liquid chromatography and mass spectrometry are often employed to monitor reaction progress and purify the final product.
The molecular structure of Almokalant can be described as follows:
The three-dimensional conformation of Almokalant allows for effective binding to potassium channels, which is critical for its therapeutic action.
Almokalant undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for understanding the drug's stability, efficacy, and safety profile.
Almokalant's mechanism of action primarily involves:
Experimental studies have shown that Almokalant effectively reduces the frequency of arrhythmias in animal models, supporting its therapeutic potential.
These properties are significant for formulation development and determining appropriate administration routes.
Almokalant has been primarily investigated for its applications in treating various cardiac arrhythmias. Its unique mechanism makes it a candidate for patients who do not respond well to traditional antiarrhythmic therapies. Additionally, research continues into its potential uses in other cardiovascular disorders where rhythm stabilization is crucial.
Almokalant (H 234/09) is a potent class III antiarrhythmic agent that selectively inhibits the rapid delayed rectifier potassium current (IKr) by binding to the pore-forming α-subunit of the human ether-a-go-go-related gene (hERG) channel. This blockade occurs preferentially during the channel’s open state, with a voltage-dependent affinity that increases during membrane depolarization. In human ventricular muscle strips, Almokalant (1–10 μM) prolongs action potential duration (APD) at 50%, 75%, and 90% repolarization levels (APD₅₀, APD₇₅, APD₉₀), though the effect is more pronounced at later repolarization phases. At 10 μM, Almokalant extends APD₉₀ by 38% ± 6% without altering maximal depolarization rate (Vₘₐₓ) or action potential amplitude, confirming pure class III electrophysiological activity [4] [5].
The binding kinetics of Almokalant to hERG channels exhibit time- and state-dependent characteristics. High-throughput electrophysiological studies using IonWorks platforms reveal that Almokalant displays distinct dynamic inhibition profiles compared to other IKr blockers like dofetilide or cisapride. Its association rate with open/inactivated hERG channels is faster than its dissociation rate, resulting in cumulative inhibition during rapid pacing. Computational Markov models of hERG dynamics further demonstrate that Almokalant stabilizes non-conducting conformations, thereby reducing repolarizing current during cardiac phase 3 [1].
Table 1: Concentration-Dependent Effects of Almokalant on Cardiac Repolarization
Parameter | 1 μM Almokalant | 5 μM Almokalant | 10 μM Almokalant |
---|---|---|---|
APD₅₀ Prolongation | 12% ± 3% | 22% ± 4% | 29% ± 5% |
APD₉₀ Prolongation | 18% ± 4% | 31% ± 5% | 38% ± 6% |
IKr Block (%) | 45% ± 8% | 78% ± 9% | 92% ± 11% |
Data derived from isolated human ventricular muscle and rabbit Purkinje fibers [4] [5].
Almokalant belongs to the methanesulfonanilide class of IKr blockers, characterized by high binding specificity to hERG over other cardiac ion channels. At therapeutic concentrations (0.1–1 μM), it exhibits negligible affinity for IKs, IK1, or sodium channels (INa), minimizing off-target electrophysiological effects. Competitive binding assays show Almokalant’s dissociation constant (Kd) for hERG is 42 nM ± 11 nM, compared to >10 μM for KvLQT1/minK (IKs) channels [2] [5].
Comparative studies with structurally related agents (dofetilide, E-4031) reveal Almokalant’s distinct tissue-specific efficacy. In rabbit Purkinje fibers, 1 μM Almokalant prolongs APD₉₀ by 28% ± 5%, whereas dofetilide and E-4031 induce 51% ± 7% and 48% ± 6% prolongation, respectively. This reduced effect in Purkinje tissue suggests lower proarrhythmic potential due to diminished transmural dispersion of repolarization [5]. The binding site involves interactions between Almokalant’s benzonitrile moiety and residues Tyr652/Phe656 in hERG’s S6 domain, as confirmed by mutagenesis studies. Unlike "facilitators" like nifekalant, Almokalant lacks facilitatory effects on hERG currents at subthreshold voltages, which may limit its ability to augment repolarization reserve during stress [6].
Key Binding Dynamics:
Almokalant prolongs cardiac repolarization by reducing IKr conductance, thereby increasing effective refractory periods (ERP) without depressing conduction velocity. In healthy human volunteers, intravenous Almokalant (12.8 μmol) elevates QT intervals by 20% during sinus rhythm and atrial pacing at 100 bpm. Atrial ERP increases by 14% ± 3%, while AV nodal and His-Purkinje conduction (PQ/QRS intervals) remain unchanged, confirming absence of class I or II effects [3] [9].
The drug exhibits reverse rate-dependence, with greater APD prolongation at slower heart rates. At 60 bpm, Almokalant (10 μM) extends APD₉₀ by 38% in human myocardium, whereas at 120 bpm, prolongation diminishes to 15% ± 4%. This property stems from enhanced drug binding during prolonged diastole, allowing accumulation of block at low rates. Notably, Almokalant uniquely couples APD prolongation with positive inotropy in human ventricular tissue. At 1 μM, peak developed force increases by 21% ± 5% due to enhanced calcium transients secondary to prolonged plateau duration, a feature not observed with dofetilide [4] [5].
Table 2: Electrophysiological Parameters Modulated by Almokalant in Humans
Parameter | Baseline | Post-Almokalant | Change (%) |
---|---|---|---|
QTc Interval | 425 ± 30 ms | 487 ± 44 ms | +14.6%* |
Atrial ERP | 230 ± 25 ms | 262 ± 28 ms | +13.9%* |
Ventricular APD₉₀ | 285 ± 32 ms | 393 ± 41 ms | +37.9%* |
dF/dt (Inotropy) | 100% reference | 121% ± 5% | +21%* |
Data from transesophageal stimulation in healthy volunteers and isolated human myocardium [3] [4] [9].
Pharmacokinetic-pharmacodynamic modeling shows plasma concentrations correlate linearly with QT prolongation (R² = 0.89). The terminal half-life of ~3 hours enables rapid onset but necessitates continuous infusion for sustained effect. Interindividual variability in peak plasma concentration (Cₘₐₓ) contributes to heterogeneous APD responses, though this variability decreases >60 minutes post-infusion [9].
List of Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: